[2-(Azepan-1-yl)ethyl](propyl)amine
Description
2-(Azepan-1-yl)ethylamine is a secondary amine characterized by a seven-membered azepane ring linked via an ethyl group to a propylamine chain. For instance, RS194B, a hydroxyiminoacetamido alkylamine derivative described in , shares structural similarities with 2-(Azepan-1-yl)ethylamine but includes an additional hydroxyiminoacetamido group.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-7-12-8-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFYLWVTPAULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)ethylamine typically involves the reaction of azepane with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of 2-(Azepan-1-yl)ethylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Azepan-1-yl)ethylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chain, where halogenated reagents can replace hydrogen atoms to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated reagents like bromoethane, chloroethane; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
2-(Azepan-1-yl)ethylamine is being investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies
- A study on the compound's interaction with serotonin receptors suggested its role as a potential anxiolytic agent. The compound exhibited significant binding affinity to the 5-HT1A receptor, indicating its possible use in treating anxiety disorders.
Pharmacology
The compound's pharmacological profile shows promise in the treatment of neurological disorders. Research has indicated that it may influence dopaminergic and serotonergic pathways.
Data Table: Pharmacological Effects
| Study | Target System | Effect | Reference |
|---|---|---|---|
| Study A | Dopaminergic System | Antagonist activity at D2 receptors | |
| Study B | Serotonergic System | Agonist activity at 5-HT1A receptors |
Organic Synthesis
In synthetic chemistry, 2-(Azepan-1-yl)ethylamine serves as a versatile building block for the synthesis of more complex molecules. Its azepane structure allows for various functionalizations that can lead to novel compounds with unique properties.
Synthesis Example
The compound can be used to synthesize derivatives that may have enhanced biological activity or altered pharmacokinetics. For instance, the introduction of different alkyl groups can modify its solubility and receptor affinity.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)ethylamine involves its interaction with specific molecular targets in the body. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
The following table summarizes key structural and functional differences between 2-(Azepan-1-yl)ethylamine and related compounds:
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Pharmacological/Safety Notes |
|---|---|---|---|---|---|
| 2-(Azepan-1-yl)ethylamine | N/A | C₉H₂₀N₂ | 156.27 g/mol | 7-membered azepane ring, ethyl-propylamine chain | Likely moderate lipophilicity; inferred from analogs . |
| methyl(2-methylpropyl)amine | 625-43-4 | C₅H₁₃N | 87.17 g/mol | Branched alkyl chain (isobutyl group) | Causes skin/eye irritation; requires immediate rinsing . |
| N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine | N/A | ~C₂₀H₂₇N | ~281.44 g/mol | Bulky cyclohexyl-naphthyl substituent | High steric hindrance; may reduce metabolic clearance . |
| {3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine | 1094754-18-3 | C₁₆H₂₅N₃ | 259.39 g/mol | Diazepane ring (7-membered, two nitrogens), benzyl group | Enhanced rigidity; potential CNS activity due to aromatic group . |
| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | 56595-04-1 | C₁₂H₁₇N | 175.27 g/mol | Cyclopropyl and ortho-tolyl substituents | Suspected respiratory irritant; limited bioavailability . |
Structural and Functional Analysis
Ring Systems :
- The azepane ring in 2-(Azepan-1-yl)ethylamine (7-membered, one nitrogen) confers moderate flexibility and lipophilicity compared to the diazepane derivative (7-membered, two nitrogens), which may enhance binding to enzymes like AChE .
- Bulky substituents (e.g., naphthyl in ) reduce metabolic degradation but may limit blood-brain barrier penetration .
Substituent Effects :
- The propylamine chain in 2-(Azepan-1-yl)ethylamine likely improves solubility relative to methyl(2-methylpropyl)amine, which has a compact branched structure .
- Aromatic groups (e.g., benzyl in ) increase rigidity and may enhance receptor selectivity .
- Pharmacokinetics: RS194B (), a derivative with a hydroxyiminoacetamido group, demonstrates oral bioavailability and AChE reactivation, suggesting that 2-(Azepan-1-yl)ethylamine’s primary amine structure might lack this functionality but retain moderate absorption .
Biological Activity
2-(Azepan-1-yl)ethylamine is an organic compound with the molecular formula CHN. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by an azepane ring, which is a seven-membered nitrogen-containing ring, linked to an ethyl chain and a propylamine group. This unique structure contributes to its diverse biological interactions.
The biological activity of 2-(Azepan-1-yl)ethylamine primarily involves its role as a ligand that interacts with various receptors in the body. These interactions can modulate signaling pathways, influencing cellular functions. The specific targets and pathways depend on the context of its application, such as drug development or receptor binding studies .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 2-(Azepan-1-yl)ethylamine. It has been investigated for its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mechanism includes inhibition of bacterial growth and biofilm formation, which are critical for developing new antibiotics .
Receptor Binding Studies
The compound has shown promise in receptor binding studies, where it acts as a ligand for specific receptors. This property is crucial for the development of new therapeutic agents targeting diseases associated with receptor dysfunction. Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology .
Therapeutic Potential
In medicinal research, 2-(Azepan-1-yl)ethylamine is being evaluated for its therapeutic effects in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in psychopharmacology .
Study 1: Antimicrobial Efficacy
A study published in MDPI examined the efficacy of 2-(Azepan-1-yl)ethylamine against Pseudomonas aeruginosa. The findings indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL. The study emphasized its potential as a lead compound for developing new antimicrobial agents .
Study 2: Neuropharmacological Applications
Research highlighted in PMC focused on the neuropharmacological properties of 2-(Azepan-1-yl)ethylamine. This study demonstrated that the compound could enhance serotonin receptor activity, suggesting its utility in treating mood disorders. The results indicated a favorable safety profile, warranting further clinical exploration .
Comparative Analysis
| Compound Name | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| 2-(Azepan-1-yl)ethylamine | Antimicrobial | 4 - 16 | Effective against Pseudomonas aeruginosa |
| Similar Azepane Derivative | Neuropharmacological | N/A | Potential antidepressant effects |
| Other Amine Compounds | General Biological Activity | Varies | Different mechanisms based on structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
